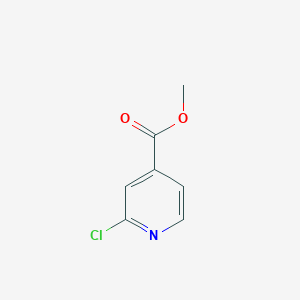

Methyl 2-chloroisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOUHTMLFUAAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371644 | |

| Record name | Methyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-11-1 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.

Compound Identification

-

Chemical Name: this compound[1]

-

Synonyms: Methyl 2-chloropyridine-4-carboxylate, 2-Chloroisonicotinic Acid Methyl Ester, 2-Chloro-4-pyridinecarboxylic Acid Methyl Ester[1][2]

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H6ClNO2 | [4][5] |

| Molecular Weight | 171.58 g/mol | [1][3][5] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [2][6] |

| Melting Point | 32.0 to 36.0 °C | [2][3] |

| Boiling Point | 70 °C at 0.1 mmHg | [2][3] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3][7] |

| Flash Point | >230 °F (>110 °C) | [3][7] |

| Solubility | Slightly soluble in water. | [8] |

| Storage Conditions | Store in an inert atmosphere, refrigerated at 2-8°C. It is noted to be air and heat sensitive. | [3][6][7] |

Experimental Protocols for Property Determination

Detailed experimental protocols for the characterization of a new batch of this compound would typically follow standard laboratory procedures for organic compounds.

3.1. Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

-

Apparatus: A digital melting point apparatus (e.g., Vernier Melt Station or similar) is commonly used.[9]

-

Procedure:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point. A narrow range typically indicates high purity.

-

3.2. Determination of Boiling Point

The boiling point is determined for liquid compounds at a specific pressure. Since this compound has a high boiling point at atmospheric pressure, vacuum distillation is required.

-

Apparatus: A simple distillation apparatus suitable for vacuum is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9] A vacuum pump and a manometer are also required.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer.

-

The apparatus is sealed and the system is evacuated to the desired pressure (e.g., 0.1 mmHg).

-

The flask is heated gently.

-

The temperature of the vapor is monitored. The boiling point is the stable temperature at which the vapor condenses and is collected in the receiving flask.[9] It is crucial to record the pressure at which the boiling point is measured.

-

3.3. Determination of Density

Density can be measured for liquid samples or predicted for solids.

-

Apparatus: For a liquid sample, a pycnometer or a digital density meter would be used.

-

Procedure (using a pycnometer for a molten sample):

-

The empty pycnometer is weighed.

-

It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again to determine its volume.

-

The pycnometer is cleaned, dried, and filled with the molten this compound sample.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3.4. Assessment of Solubility

A qualitative assessment of solubility in various solvents is a fundamental physical property.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The sample is visually inspected to determine if it has completely dissolved. Solubility can be classified as soluble, partially soluble, or insoluble.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of an organic compound like this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | 58481-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | CAS: 58481-11-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | 58481-11-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 58481-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

Methyl 2-chloroisonicotinate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Methyl 2-chloroisonicotinate, a chemical compound relevant in various research and development applications. The information is presented to be easily accessible and comparable for professionals in the field.

Core Molecular Data

This compound is a pyridine derivative with significance in synthetic organic chemistry, often serving as a building block for more complex molecules in pharmaceutical and agrochemical research.

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 171.58 g/mol | [1][4][5][6][7][8] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the compound's common name and its fundamental chemical identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. veeprho.com [veeprho.com]

- 2. pschemicals.com [pschemicals.com]

- 3. veerchemie.com [veerchemie.com]

- 4. 58481-11-1|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 58481-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Utility of Methyl 2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloroisonicotinate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its significant role as a key intermediate in the development of targeted therapeutics. A notable application is highlighted through the lens of Sorafenib, a multi-kinase inhibitor used in cancer therapy, which shares a similar structural scaffold. The guide visualizes the synthetic workflow of this compound and delineates the RAF/MEK/ERK and VEGFR signaling pathways targeted by Sorafenib, offering insights into the therapeutic potential of molecules derived from this versatile chemical entity.

Core Structure and Properties

This compound, with the systematic IUPAC name methyl 2-chloropyridine-4-carboxylate, is a derivative of isonicotinic acid.[1] The molecule features a pyridine ring substituted with a chlorine atom at the 2-position and a methyl ester group at the 4-position. This arrangement of functional groups, particularly the reactive chlorine atom, makes it a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 58481-11-1 | [1][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Appearance | White to off-white solid or powder | [5] |

| Melting Point | 32-36 °C | [4][5] |

| Boiling Point | 70 °C at 0.1 mmHg | [4] |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and toluene. | |

| Storage | Store in a cool, dry place under an inert atmosphere. | [4][5] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6 |

| ~7.85 | s | 1H | H-3 |

| ~7.70 | d | 1H | H-5 |

| ~3.95 | s | 3H | -OCH₃ |

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C=O (ester) |

| ~152.0 | C-2 |

| ~150.5 | C-6 |

| ~142.0 | C-4 |

| ~124.0 | C-5 |

| ~122.5 | C-3 |

| ~53.0 | -OCH₃ |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2960 | Medium | C-H stretch (methyl) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1550-1600 | Medium to Strong | C=C and C=N stretch (pyridine ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~700-800 | Strong | C-Cl stretch |

1.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 171/173 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| 140/142 | Loss of -OCH₃ |

| 112/114 | Loss of -COOCH₃ |

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 2-chloro-4-pyridinecarboxylic acid, via esterification.

Experimental Protocol: Esterification of 2-Chloro-4-pyridinecarboxylic Acid

This protocol details the conversion of 2-chloro-4-pyridinecarboxylic acid to this compound using thionyl chloride and methanol.

Materials:

-

2-Chloro-4-pyridinecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloro-4-pyridinecarboxylic acid in anhydrous toluene.

-

Acid Chloride Formation: Cool the suspension in an ice bath. Slowly add thionyl chloride via a dropping funnel. After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.

-

Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add anhydrous methanol to the flask. An exothermic reaction will occur.

-

Reaction Completion: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess solvent and thionyl chloride.

-

Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Application in Drug Development: A Case Study of Sorafenib

The 2-chloropyridine-4-carboxylate scaffold, present in this compound, is a key structural motif in various pharmacologically active compounds. A prominent example is Sorafenib (Nexavar®), a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[2][7] Sorafenib's synthesis involves a key intermediate that is structurally analogous to this compound, highlighting the importance of this chemical class in medicinal chemistry.

Sorafenib functions by inhibiting several protein kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[8] Its primary targets include the RAF serine/threonine kinases and the vascular endothelial growth factor receptors (VEGFRs).[2][8]

Inhibition of the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11] In many cancers, this pathway is constitutively active due to mutations in genes like BRAF or RAS, leading to uncontrolled cell division. Sorafenib inhibits the RAF kinases (c-RAF and wild-type B-RAF), thereby blocking the downstream signaling to MEK and ERK and ultimately inhibiting tumor cell proliferation.[2][9]

Caption: Sorafenib inhibits the RAF kinase, blocking the signaling cascade.

Inhibition of the VEGFR Signaling Pathway

Angiogenesis is essential for tumor growth and metastasis, and the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[12][13][14][15] Sorafenib targets and inhibits VEGFR-2 and VEGFR-3, which are expressed on endothelial cells.[8] By blocking VEGFR signaling, Sorafenib prevents the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[16]

Caption: Sorafenib blocks VEGFR, inhibiting angiogenesis.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and drug discovery. Its well-defined structure and reactivity provide a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The example of Sorafenib demonstrates how the core scaffold of this compound can be elaborated to create potent and specific inhibitors of key signaling pathways implicated in cancer. This technical guide serves as a valuable resource for researchers, providing the necessary data and protocols to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. 58481-11-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 58481-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Sorafenib: MedlinePlus Drug Information [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. cusabio.com [cusabio.com]

- 15. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-chloroisonicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-chloroisonicotinate, a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, provides established experimental protocols for its synthesis and key reactions, and outlines a strategic workflow for the biological evaluation of its derivatives.

Core Data: IUPAC Name and Synonyms

This compound is a substituted pyridine derivative with significant potential as a scaffold in the design of novel therapeutic agents. A clear understanding of its nomenclature is fundamental for accurate scientific communication.

| Identifier | Name |

| IUPAC Name | methyl 2-chloropyridine-4-carboxylate[1] |

| Synonym 1 | 2-Chloroisonicotinic acid methyl ester[2] |

| Synonym 2 | Methyl 2-chloro-4-pyridinecarboxylate[3] |

| Synonym 3 | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester[2][3] |

| CAS Number | 58481-11-1 |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful synthesis and application of this compound in research and development.

Synthesis of this compound via Esterification of 2-Chloroisonicotinic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-Chloroisonicotinic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloroisonicotinic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography on silica gel if necessary.

Suzuki-Miyaura Cross-Coupling Reaction of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key C-C bond-forming reaction in drug discovery.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Diagrams are provided to illustrate a key synthetic transformation and a proposed biological screening workflow.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound are promising scaffolds for the development of kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a generic MAP Kinase signaling pathway, a common target in oncology.[4][5]

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Methyl 2-chloroisonicotinate in Organic Solvents

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility of Methyl 2-chloroisonicotinate

Introduction

This compound (CAS No: 58481-11-1), also known as methyl 2-chloropyridine-4-carboxylate, is a halogenated pyridine derivative. With a molecular weight of 171.58 g/mol , it serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its solubility in different organic solvents is critical for reaction engineering, process design, crystallization, and formulation development. Optimal solvent selection, guided by accurate solubility data, can significantly enhance reaction yields, improve purity, and ensure the efficiency of downstream processing.

This guide addresses the solubility of this compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., mole fraction or mass solubility at various temperatures) for this compound in a range of common organic solvents.

Therefore, this document will focus on providing the standard methodologies and experimental workflows used to determine such data. The protocols and diagrams presented are based on well-established practices in the field of physical chemistry and pharmaceutical sciences and can be directly applied to measure the solubility of this compound.

Quantitative Solubility Data

As of the date of this report, specific, publicly available experimental data on the mole fraction or mass solubility of this compound in a variety of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) at different temperatures is not available in peer-reviewed literature.

For research and development purposes, it is recommended that this data be determined experimentally using the protocols outlined in the following section. A suggested structure for presenting such data is provided below.

Table 1: Example Structure for Mole Fraction Solubility (x₁) of this compound in Various Solvents at Atmospheric Pressure.

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | n-Propanol |

|---|---|---|---|---|---|---|

| 293.15 | Data | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data | Data |

Experimental Protocol: Isothermal Shake-Flask Method

The most common and reliable method for determining thermodynamic solubility is the isothermal shake-flask method. This gravimetric approach measures the equilibrium concentration of a solute in a solvent at a constant temperature.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: Selected organic solvents (analytical grade or higher)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or incubator with temperature control (±0.1 K)

-

Jacketed glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of jacketed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with the solid phase.

-

Solvent Addition: Accurately weigh and add a specific amount of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic bath set to the desired temperature. Stir the mixtures continuously using a magnetic stirrer. The equilibration time is critical and should be determined by preliminary experiments (typically 24 to 72 hours are sufficient to reach a stable concentration).

-

Sampling: Once equilibrium is reached, stop the stirring and allow the solid to settle for at least 2-4 hours at the constant experimental temperature.

-

Filtration: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately pass it through a syringe filter to remove all undissolved solids.

-

Analysis:

-

Gravimetric Method: Accurately weigh the filtered aliquot into a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the solute's melting point until a constant weight is achieved. The mass of the remaining solid is the mass of the dissolved solute.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated HPLC or UV-Vis method.

-

-

Calculation: Calculate the mole fraction solubility (x₁) using the masses of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloroisonicotinate is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the presence of a chlorine atom on the pyridine ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Understanding the thermal stability and decomposition profile of this compound is of paramount importance for ensuring safe handling, storage, and for optimizing its use in synthetic processes, particularly those requiring elevated temperatures.

This guide will therefore summarize the available information and highlight the current gaps in knowledge, underscoring the need for further experimental investigation in this area.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 32 - 36 °C | [1] |

| Boiling Point | 70 °C @ 0.1 mmHg | [1] |

| Appearance | White to almost white powder to lump | [1] |

Thermal Stability and Decomposition

Currently, there is a notable absence of specific data regarding the decomposition temperature and thermal degradation profile of this compound in publicly accessible literature. Safety Data Sheets (SDS) for this compound generally state that the decomposition temperature is "not available"[2][3]. This indicates that comprehensive thermal stability studies have likely not been published or are not widely disseminated.

In the absence of experimental data, a theoretical assessment suggests that the decomposition of this compound would likely initiate at elevated temperatures, potentially involving the cleavage of the ester group or the carbon-chlorine bond. The pyridine ring itself is generally stable but can be susceptible to degradation under harsh thermal conditions.

Proposed Experimental Protocols for Thermal Analysis

To address the existing knowledge gap, the following experimental protocols are proposed for a thorough investigation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile as a function of temperature.

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated in a TGA instrument from ambient temperature to a final temperature of 600 °C.

-

A controlled atmosphere of inert gas (e.g., nitrogen or argon) is maintained at a constant flow rate (e.g., 20-50 mL/min).

-

A heating rate of 10 °C/min is applied.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the temperatures of mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference are heated in a DSC instrument from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C).

-

A controlled atmosphere of inert gas (e.g., nitrogen) is maintained.

-

A heating rate of 10 °C/min is applied.

-

The heat flow to the sample is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify melting transitions and any exothermic decomposition peaks.

Visualizing Experimental Workflow and Potential Decomposition

While specific experimental data is unavailable, the logical workflow for such an investigation and a hypothetical decomposition pathway can be visualized.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathways.

Conclusion and Future Outlook

The thermal stability of this compound remains an area that requires significant experimental investigation. The lack of published data on its decomposition temperature and thermal degradation profile presents a challenge for process safety and optimization in its various applications. The experimental protocols outlined in this guide provide a clear roadmap for future research to generate the necessary data. A comprehensive understanding of the thermal behavior of this important chemical intermediate will ultimately contribute to safer handling, more efficient synthetic methodologies, and the development of robust manufacturing processes. It is recommended that researchers working with this compound, particularly at elevated temperatures, conduct appropriate thermal analysis to ensure operational safety.

References

An In-Depth Technical Guide to Methyl 2-chloroisonicotinate for Researchers and Drug Development Professionals

Introduction: Methyl 2-chloroisonicotinate is a halogenated pyridine derivative that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique electronic properties and reactive chlorine atom make it an invaluable intermediate for medicinal chemists and researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in the synthesis of bioactive compounds, complete with detailed experimental protocols and pathway visualizations.

Commercial Availability and Physicochemical Properties

This compound is readily available from a multitude of commercial suppliers. It is typically offered in various purities, with ≥98% being common, and can be purchased in quantities ranging from grams to kilograms. Below is a summary of its key properties and a list of notable suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58481-11-1 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 32-36 °C | [3] |

| Boiling Point | 70 °C @ 0.1 mmHg | [3] |

| Purity | ≥98% (GC) is commonly available | |

| Synonyms | Methyl 2-chloro-4-pyridinecarboxylate, 2-Chloroisonicotinic acid methyl ester | [1] |

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Offers various quantities.[4] |

| J&K Scientific LLC | --INVALID-LINK-- | Provides the compound with 98% purity.[3] |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- | Available in their catalog. |

| Veeprho | --INVALID-LINK-- | Provides the compound as a reference material.[1] |

| Veer-Chemie | --INVALID-LINK-- | Lists it as a pharmaceutical intermediate.[2] |

Applications in Drug Discovery and Agrochemicals

This compound is a versatile precursor for a range of biologically active molecules. Its primary utility lies in its susceptibility to nucleophilic substitution and its participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position of the pyridine ring.

Kinase Inhibitors in Oncology

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, including Rho-associated kinases (ROCK), Protein Kinase B (Akt), PIM-1 kinase, and Aurora kinases.[5][6][7][8] The general strategy involves a cross-coupling reaction to introduce a larger, often aromatic, substituent at the 2-position, followed by further modifications to enhance potency and selectivity. Pyridine-based compounds have been shown to induce G2/M arrest and apoptosis in cancer cells through the upregulation of p53 and JNK signaling pathways.[9]

Anti-Tubercular Agents

The development of new drugs to combat drug-resistant tuberculosis is a critical area of research. Pyridine derivatives have emerged as a promising class of anti-tubercular agents.[10] While the exact mechanisms are varied, some pyridine-based compounds are known to target essential pathways in Mycobacterium tuberculosis, such as mycolic acid biosynthesis.[11] The structural motif of 2,4-disubstituted pyridines has shown significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli.[12]

Experimental Protocols

The following protocols are representative of the common synthetic transformations involving this compound and are based on established methodologies for similar halopyridines.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl Isonicotinates

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of a wide range of kinase inhibitors and other bioactive molecules. A similar procedure has been successfully applied to the coupling of methyl 6-chloro-2-methoxyisonicotinate with phenylboronic acid.[13]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl isonicotinate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Representative Signaling Pathway Targeted by Pyridine-Based Kinase Inhibitors

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for pyridine-based kinase inhibitors.

References

- 1. veeprho.com [veeprho.com]

- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 58481-11-1|this compound|BLD Pharm [bldpharm.com]

- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine and quinoline molecules as crucial protagonists in the never-stopping discovery of new agents against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-chloroisonicotinate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloroisonicotinate, a halogenated derivative of the pyridine carboxylic acid family, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine ring, makes it a versatile building block in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the history, chemical properties, detailed synthesis protocols, and key applications of this compound.

Introduction

This compound, with the IUPAC name methyl 2-chloropyridine-4-carboxylate, is a significant heterocyclic compound. The strategic placement of the chloro and methyl ester groups on the isonicotinic acid scaffold imparts distinct reactivity, allowing for diverse chemical transformations. This has led to its use in the development of novel therapeutic agents and specialized agricultural chemicals. While the precise historical account of its initial discovery remains elusive in readily available literature, its importance has grown with the advancement of synthetic organic chemistry and the increasing demand for complex molecular structures in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value |

| IUPAC Name | methyl 2-chloropyridine-4-carboxylate |

| Synonyms | Methyl 2-chloro-4-pyridinecarboxylate, 2-Chloroisonicotinic acid methyl ester |

| CAS Number | 58481-11-1 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 32-36 °C |

| Boiling Point | 70 °C at 0.1 mmHg |

| Purity | Typically >98% |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the esterification of 2-chloro-4-pyridinecarboxylic acid. This reaction is typically carried out using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. The use of thionyl chloride is advantageous as it reacts with methanol to form anhydrous HCl in situ, which catalyzes the reaction and also acts as a dehydrating agent, driving the equilibrium towards the product.

Experimental Protocol: Esterification of 2-chloro-4-pyridinecarboxylic acid

This protocol is adapted from established procedures for the esterification of carboxylic acids using thionyl chloride and methanol.

Materials:

-

2-chloro-4-pyridinecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-chloro-4-pyridinecarboxylic acid in anhydrous methanol.

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol and thionyl chloride under reduced pressure.

-

To the residue, add toluene and evaporate under reduced pressure again to remove any remaining traces of thionyl chloride. Repeat this step if necessary.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield a white to light brown solid.

-

Synthesis Workflow

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.

Pharmaceutical Synthesis

This compound is a key precursor in the development of novel pharmaceuticals. Its derivatives have been explored for their potential as:

-

Enzyme inhibitors: The pyridine core can interact with the active sites of various enzymes.

-

Receptor agonists and antagonists: Modification of the core structure allows for the fine-tuning of binding affinity and selectivity to specific biological receptors.

-

Antimicrobial agents: The introduction of specific pharmacophores can lead to compounds with antibacterial or antifungal activity.

Agrochemical Development

In the agrochemical industry, this compound is utilized in the synthesis of:

-

Herbicides: By incorporating moieties that interfere with essential plant biochemical pathways.

-

Fungicides: Through the development of compounds that inhibit fungal growth.

-

Insecticides: As a scaffold for the creation of new pest control agents.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly in the fields of drug discovery and agrochemical research. While its specific origins in the historical record of chemistry are not prominently documented, its utility and importance are undeniable. The straightforward and efficient synthesis from 2-chloro-4-pyridinecarboxylic acid ensures its continued availability for the development of innovative chemical entities. This guide provides the essential technical information for researchers and professionals to effectively utilize this versatile building block in their synthetic endeavors.

The Rising Therapeutic Potential of Isonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinate derivatives, built upon the pyridine-4-carboxylic acid scaffold, are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. It summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying molecular mechanisms and experimental workflows. The exceptional potency and diverse mechanisms of action of these derivatives underscore their promise as lead compounds in drug discovery and development.

Anti-inflammatory Activity

Isonicotinate derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory and ROS Inhibitory Activities

A series of novel isonicotinoyl-containing compounds have been synthesized and evaluated for their in vitro anti-inflammatory activity, demonstrating potent inhibition of ROS production in human blood cells. The half-maximal inhibitory concentration (IC50) values for these compounds are presented below, with ibuprofen serving as a standard reference drug.

| Compound | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) | Reference |

| 5 | 95.9 | 1.42 ± 0.1 | [1][2][3] |

| 6 | 67.3 | 8.6 ± 0.5 | [1] |

| 8a | 66.6 | 19.6 ± 3.4 | [1] |

| 8b | 85.4 | 3.7 ± 1.7 | [1] |

| Ibuprofen | 73.2 | 11.2 ± 1.9 | [1][2][3] |

Notably, compound 5 exhibited an exceptional IC50 value, approximately eight times more potent than ibuprofen.[1][2][3] This highlights the potential for developing highly effective anti-inflammatory drugs based on the isonicotinate scaffold.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these isonicotinate derivatives are believed to be mediated, at least in part, through the inhibition of the COX-2 enzyme.[1][4] Molecular docking studies have been performed to elucidate the binding interactions of these compounds within the active site of COX-2.

Caption: Inhibition of the COX-2 pathway by isonicotinate derivatives.

Experimental Protocol: In Vitro ROS Inhibition Assay

The following protocol outlines the methodology used to assess the inhibitory effect of isonicotinate derivatives on ROS production.

Materials:

-

Hanks' Balanced Salt Solution (HBSS)

-

Luminol

-

Human whole blood

-

Test compounds (isonicotinate derivatives)

-

Zymosan (stimulant)

-

Luminometer

Procedure:

-

Dilute whole blood with HBSS.

-

Add luminol to the diluted blood.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding zymosan.

-

Measure the chemiluminescence over time using a luminometer.

-

Calculate the percent inhibition of ROS production relative to a control (stimulated cells without the test compound).

Caption: Workflow for the in vitro ROS inhibition assay.

Anticancer Activity

Recent studies have highlighted the potential of isonicotinate derivatives as anticancer agents, particularly against breast, colon, and liver cancer cell lines.[5]

Quantitative Data: Antiproliferative Activity

A library of 1,2,3-triazole-isonicotinate derivatives was synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 10 | Hep-G2 (Liver) | Moderate Cytotoxicity | [5] |

| 13 | Hep-G2 (Liver) | Moderate Cytotoxicity | [5] |

| 8-13 | HCT-116 (Colon) | Significant Cytotoxicity | [5] |

| 8-13 | MCF-7 (Breast) | Significant Cytotoxicity | [5] |

| Doxorubicin | MCF-7 (Breast) | Not specified |

All newly synthesized triazole-isonicotinate compounds demonstrated significantly greater cytotoxicity against colon and breast cancer cells compared to the reference drug.[5]

Mechanism of Action: EGFR Kinase Inhibition and Apoptosis Induction

Compound 13 emerged as a particularly promising candidate, demonstrating a strong ability to induce apoptosis and cause cell cycle arrest in MCF-7 breast cancer cells.[5] Its mechanism of action is linked to the significant inhibitory activity against the epidermal growth factor receptor (EGFR).[5]

Caption: EGFR inhibition and apoptosis induction by Compound 13.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium

-

Test compounds (isonicotinate derivatives)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Isonicotinic acid and its derivatives have a long-standing history in the fight against microbial infections, most notably with the anti-tuberculosis drug isoniazid.[6]

Quantitative Data: Antimycobacterial and Antibacterial Activity

A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and evaluated for their in vitro antimycobacterial and antimicrobial activities.

| Compound | Organism | MIC (µg/mL) | Reference |

| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | Mycobacterium tuberculosis | More active than Isoniazid | [7] |

| Dichloro substituted derivative | S. aureus, B. subtilis, E. coli | Active | [7] |

| Hydroxyl substituted derivative | S. aureus, B. subtilis, E. coli | Active | [7] |

| Tri-iodo substituted derivative | S. aureus, B. subtilis, E. coli | Active | [7] |

| Isoniazid | Mycobacterium tuberculosis | Standard | [7] |

Additionally, various isonicotinoylamino acid and dipeptide derivatives have shown specific antimicrobial activities against different microorganisms.[8]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid, a prodrug derivative of isonicotinic acid, is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to cell death.[6]

Caption: Mechanism of action of Isoniazid.

Experimental Protocol: Microplate AlamarBlue™ Assay (MABA) for Antimycobacterial Activity

The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compounds

-

AlamarBlue™ reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Add AlamarBlue™ reagent to each well and incubate for another 24 hours.

-

Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Other Potential Biological Activities

Beyond the well-documented anti-inflammatory, anticancer, and antimicrobial effects, isonicotinate derivatives have shown promise in other therapeutic areas, including:

-

Anticonvulsant and Antiparkinsonian Activities: Certain 2,6-disubstituted isonicotinic acid hydrazides have exhibited good anticonvulsant and antiparkinsonian activities.[9]

-

Enzyme Inhibition: Isonicotinic acid derivatives have been patented for their inhibitory activities against various enzymes, including myeloperoxidase, urease, acetylcholinesterase, Bcr-Abl tyrosine kinase, and histone demethylase.[4]

Conclusion and Future Directions

The isonicotinate scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The potent anti-inflammatory, anticancer, and antimicrobial properties highlighted in this guide, coupled with their diverse mechanisms of action, make them highly attractive candidates for further drug development. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of isonicotinate derivatives holds significant promise for the discovery of novel and effective treatments for a wide array of diseases.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 2-chloroisonicotinate from 2-chloro-4-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of Methyl 2-chloroisonicotinate from 2-chloro-4-pyridinecarboxylic acid. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its synthesis from 2-chloro-4-pyridinecarboxylic acid is typically achieved through esterification. This document outlines a reliable and efficient protocol for this conversion, focusing on the use of thionyl chloride and methanol, a method known for its high yield and compatibility with the heterocyclic nature of the substrate.

Reaction Principle

The synthesis of this compound from 2-chloro-4-pyridinecarboxylic acid can be effectively carried out via an acid-catalyzed esterification, often referred to as the Fischer-Speier esterification.[1][2][3][4] In this protocol, thionyl chloride (SOCl₂) is utilized not to form an acyl chloride intermediate, but to react with methanol to generate anhydrous hydrogen chloride (HCl) in situ.[5][6][7] This anhydrous HCl then acts as the catalyst for the esterification reaction between the carboxylic acid and methanol.[5][7] The use of excess methanol as the solvent helps to drive the reaction equilibrium towards the formation of the desired ester product, in accordance with Le Châtelier's principle.[1]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

2-chloro-4-pyridinecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

pH paper or pH meter

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-pyridinecarboxylic acid.

-

Place the flask in an ice bath to cool.

-

Add anhydrous methanol to the flask to suspend the carboxylic acid.

-

-

Addition of Thionyl Chloride:

-

Slowly add thionyl chloride dropwise to the cooled and stirred suspension of the carboxylic acid in methanol using a dropping funnel.

-

Caution: The addition is exothermic. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

-

Reaction:

-

After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully concentrate the mixture in vacuo using a rotary evaporator to remove excess methanol and thionyl chloride.

-

The crude residue is then carefully neutralized. To do this, slowly add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by flash column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-chloro-4-pyridinecarboxylic acid | 1.0 eq |

| Thionyl chloride | 1.2 - 1.5 eq |

| Methanol | Sufficient volume to act as solvent |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 2 - 4 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Typical Yield | 90-98% |

| Appearance | White to light brown solid |

| Melting Point | 32-36 °C |

Visualizations

Reaction Scheme

Caption: Chemical transformation of 2-chloro-4-pyridinecarboxylic acid to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. echemi.com [echemi.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 2-chloroisonicotinate as a key building block. This versatile reaction enables the synthesis of a diverse range of 2-arylisonicotinate derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For the purposes of these notes, we focus on the coupling of this compound (an electron-deficient heteroaryl chloride) with various aryl and heteroaryl boronic acids. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound is depicted below:

Caption: General Suzuki coupling of this compound.

Comparative Data for Suzuki Coupling Reactions

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a variety of boronic acids, providing a basis for comparison and optimization.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME | 85 | 18 | 78 |

| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 90 | 24 | 65 |

Detailed Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions of this compound.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

This protocol describes the synthesis of Methyl 2-phenylisonicotinate.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable reaction concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-phenylisonicotinate.

Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of Methyl 2-(4-methoxyphenyl)isonicotinate.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

XPhos (0.06 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene (degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Add degassed toluene and water (5:1 v/v) to the flask.

-

Heat the mixture to 110 °C and stir vigorously for 16 hours.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

-

The residue is then purified by silica gel chromatography to afford the desired product, Methyl 2-(4-methoxyphenyl)isonicotinate.

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow and the decision-making process for optimizing a Suzuki coupling reaction with this compound.

Caption: A standard experimental workflow for Suzuki coupling.

Caption: A logic diagram for troubleshooting and optimization.

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, offering a versatile and efficient method for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of Methyl 2-chloroisonicotinate, an electron-deficient heterocyclic halide.

The amination of 2-chloropyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired 2-aminoisonicotinate derivatives can be achieved.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Section

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Commercial Source | >98% |

| Amine (e.g., Aniline, Morpholine, etc.) | Commercial Source | >98% |